molecular formula C18H17N3O B2569219 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide CAS No. 850931-97-4

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide

Cat. No.: B2569219
CAS No.: 850931-97-4
M. Wt: 291.354
InChI Key: MWWYLUBMHOFDBJ-UHFFFAOYSA-N
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Description

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide typically involves the reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in treating various diseases due to its biological activity.

Mechanism of Action

The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
  • 7-methyl-2-phenylimidazo[1,2-a]pyridine
  • N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide

Uniqueness

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane ring and the imidazo[1,2-a]pyridine core.

Biological Activity

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure that contributes to its pharmacological properties. The cyclopropanecarboxamide moiety adds unique steric and electronic features, which may influence its interaction with biological targets.

  • Cell Cycle Regulation :
    • Preliminary studies suggest that compounds in the imidazo[1,2-a]pyridine class can act as cyclin-dependent kinase (CDK) inhibitors, potentially interfering with cell cycle progression and promoting apoptosis in cancer cells.
  • Neuronal Activity Modulation :
    • There is evidence that these compounds may modulate GABA_A receptor activity, which could have implications for neurological disorders.
  • Antimicrobial Activity :
    • Some derivatives have shown activity against multidrug-resistant strains of tuberculosis, indicating potential applications in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
CDK InhibitionInduces cell cycle arrest in cancer cells
GABA_A ModulationAlters neuronal excitability
AntimicrobialEffective against MDR-TB
CytotoxicityExhibits selective toxicity towards tumor cells

Case Study 1: Anticancer Properties

In a study evaluating the anticancer effects of this compound, researchers found that the compound inhibited the proliferation of various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through CDK inhibition. The study reported a significant reduction in cell viability at concentrations as low as 10 µM over a 48-hour exposure period.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound. It was administered to animal models exhibiting anxiety-like behaviors. Results indicated that treatment led to a significant decrease in anxiety levels, likely due to its GABA_A receptor modulation. This suggests potential therapeutic applications for anxiety disorders.

Properties

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-9-10-21-15(11-12)19-16(13-5-3-2-4-6-13)17(21)20-18(22)14-7-8-14/h2-6,9-11,14H,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWYLUBMHOFDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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